Sulfamic acid dodecyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

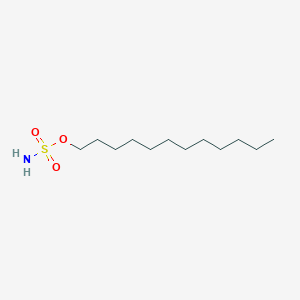

Molecular Formula |

C12H27NO3S |

|---|---|

Molecular Weight |

265.42 g/mol |

IUPAC Name |

dodecyl sulfamate |

InChI |

InChI=1S/C12H27NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) |

InChI Key |

OVRAJXDKACOAAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Sulfamic Acid Dodecyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamic acid dodecyl ester, also known as dodecyl sulfamate, is an organic compound of interest for its potential applications in various scientific fields, including drug development, due to its structural relation to biologically active sulfated molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, with a focus on experimental protocols and data presentation for a scientific audience. It is important to note that while general synthetic routes are established for alkyl sulfamates, specific experimental data for the dodecyl ester is limited in publicly available literature. Much of the available data pertains to the structurally different sodium dodecyl sulfate (SDS).

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct reaction of dodecyl alcohol with sulfamic acid. This reaction typically yields the ammonium salt of the dodecyl sulfamate.

A general reaction workflow is illustrated below:

Caption: General workflow for the synthesis of dodecyl sulfamate.

Experimental Protocol: Direct Sulfamation of Dodecanol

This protocol is a representative procedure based on general methods for the sulfation of primary alcohols with sulfamic acid.

Materials:

-

Dodecanol (1-dodecanol)

-

Sulfamic acid

-

Urea (optional catalyst)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Nitrogen gas supply

-

Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine dodecanol and a 5% molar excess of sulfamic acid in an anhydrous solvent.

-

If desired, a catalytic amount of urea can be added to the reaction mixture.

-

Flush the apparatus with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to a temperature between 110°C and 160°C with vigorous stirring.

-

Maintain the reaction at this temperature for approximately 90 minutes to 3 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product, which is the ammonium salt of dodecyl sulfamate, may precipitate from the solvent upon cooling.

-

Purification can be achieved by filtration and washing the solid product with a cold, non-polar solvent to remove unreacted dodecanol. Further purification may involve recrystallization from a suitable solvent system.

It has been noted that the direct sulfation of long-chain primary alcohols with sulfamic acid can sometimes result in low yields and the formation of dark-colored byproducts[1].

Modern Synthetic Alternatives

More recent methodologies for the synthesis of sulfamates offer milder reaction conditions and potentially higher yields. These methods, while not specifically detailed for dodecyl sulfamate, are applicable to primary alcohols and include:

-

Using Hexafluoroisopropyl Sulfamate (HFIPS): This reagent reacts with alcohols under mild conditions to provide sulfamates, with hexafluoroisopropanol as the sole byproduct, simplifying purification[2].

-

N-Methylimidazole Catalyzed Sulfamoylation: This method uses electron-deficient aryl sulfamates as sulfamoyl group transfer agents in the presence of N-methylimidazole as a catalyst[2].

The general signaling pathway for these modern synthetic routes can be visualized as follows:

Caption: Visualization of modern synthetic pathways for sulfamates.

Physicochemical Properties of this compound

Comprehensive experimental data for the physicochemical properties of this compound (CAS No: 4105-64-0) is scarce in the available literature. The following table summarizes the limited predicted data found for this compound. For comparison, experimentally determined properties of the related but structurally distinct compound, ammonium dodecyl sulfate, are also included where available.

| Property | Sulfamic Acid, Dodecyl Ester (Predicted) | Ammonium Dodecyl Sulfate (Experimental) |

| Molecular Formula | C₁₂H₂₇NO₃S | C₁₂H₂₉NO₄S |

| Molecular Weight | 265.41 g/mol | 283.43 g/mol |

| Boiling Point | 366.9 ± 25.0 °C[3] | 418 °C[4] |

| Density | 1.029 ± 0.06 g/cm³[3] | 1.02 g/cm³[4] |

| pKa | 9.40 ± 0.70[3] | Not Available |

| Appearance | Not Available | Yellowish viscous liquid[4] |

| Solubility in Water | Not Available | Soluble[4] |

| Melting Point | Not Available | Not Available |

Note: The data for sulfamic acid, dodecyl ester are computational predictions and should be used with caution. Experimental verification is required.

Spectroscopic Data

Conclusion

The synthesis of this compound can be achieved through the direct reaction of dodecyl alcohol with sulfamic acid, a method that is well-established for primary alcohols. Modern, milder synthetic routes also present viable alternatives. However, a significant gap exists in the publicly available literature regarding the experimentally determined physicochemical properties and detailed characterization of this specific compound. The predicted data provides a starting point, but further experimental work is necessary to fully characterize this compound for its potential applications in research and development. Researchers are advised to undertake thorough analytical characterization of the synthesized product to confirm its identity and purity.

References

Dodecyl Sulfamate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl sulfamate is an organic compound featuring a twelve-carbon alkyl chain attached to a sulfamate group (-OSO₂NH₂). This structure imparts amphiphilic properties, suggesting potential applications as a surfactant, and its sulfamate moiety is of significant interest in medicinal chemistry due to its role as a pharmacophore in various bioactive molecules. This technical guide provides a detailed overview of the chemical structure of dodecyl sulfamate, outlines a general synthetic methodology for its preparation, and discusses its potential significance in research and development. Due to the limited availability of specific experimental data for dodecyl sulfamate in the public domain, this document leverages established synthetic protocols for analogous sulfamate compounds to provide a robust theoretical framework.

Chemical Structure and Properties

Dodecyl sulfamate consists of a linear dodecyl (lauryl) alkyl chain, which is hydrophobic, and a polar sulfamate headgroup, which is hydrophilic. This amphipathic nature is central to its predicted chemical and physical properties.

Chemical Structure:

-

Molecular Formula: C₁₂H₂₇NO₃S

-

Structure: CH₃(CH₂)₁₁OSO₂NH₂

-

Functional Groups:

-

Dodecyl (C12 alkyl) chain

-

Sulfamate group (-O-SO₂-NH₂)

-

The sulfamate group is a key feature, known for its presence in a variety of biologically active compounds. It can act as a bioisostere for sulfate or sulfonate groups, potentially influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1]

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Appearance | Likely a white to off-white solid or waxy substance at room temp. |

| Melting Point | Expected to be higher than dodecanol due to the polar sulfamate group. |

| Boiling Point | High, likely with decomposition at elevated temperatures. |

| Solubility | Poorly soluble in water, soluble in polar organic solvents. |

| pKa | The N-H proton of the sulfamate group is weakly acidic. |

Synthesis of Dodecyl Sulfamate

A definitive, optimized experimental protocol for the synthesis of dodecyl sulfamate is not explicitly detailed in the available literature. However, a general and robust method for the synthesis of O-alkyl sulfamates from the corresponding alcohol can be proposed based on well-established procedures for sulfamoylation. One such effective method involves the use of sulfamoyl chloride or the in-situ generation of a reactive sulfamoylating agent.

A common and effective method for the synthesis of sulfamates involves the reaction of an alcohol with sulfamoyl chloride in the presence of a base.

General Experimental Protocol: Sulfamoylation of Dodecan-1-ol

This protocol is adapted from general methods for the synthesis of sulfamate esters.[2]

Materials:

-

Dodecan-1-ol (Lauryl alcohol)

-

Sulfamoyl chloride (or a suitable precursor for its in-situ generation)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Reagents for aqueous workup (e.g., saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: A dried reaction flask is charged with dodecan-1-ol and an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the alcohol is fully dissolved.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Base: A tertiary amine base (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution.

-

Addition of Sulfamoylating Agent: Sulfamoyl chloride (or a precursor) is added portion-wise or as a solution in the reaction solvent. The reaction is monitored for completion by a suitable method, such as thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude dodecyl sulfamate can be purified by techniques such as column chromatography or recrystallization to afford the pure product.

Characterization

The structure of the synthesized dodecyl sulfamate would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the dodecyl chain and the sulfamate group, and to verify the overall structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the S=O and N-H bonds of the sulfamate group, and the C-H bonds of the alkyl chain.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern.

Signaling Pathways and Experimental Workflows

As dodecyl sulfamate is not extensively studied, there are no established signaling pathways directly involving this compound. However, the sulfamate moiety is a known inhibitor of steroid sulfatase (STS), an enzyme involved in the conversion of inactive steroid sulfates to their active forms. Inhibition of STS is a therapeutic strategy in hormone-dependent cancers. Should dodecyl sulfamate be investigated as an STS inhibitor, a typical experimental workflow would be as follows:

A potential signaling pathway that could be investigated if dodecyl sulfamate shows STS inhibitory activity is the steroid biosynthesis pathway.

Conclusion

Dodecyl sulfamate is a molecule of interest due to its amphiphilic character and the presence of the biologically relevant sulfamate functional group. While specific experimental data for this compound is scarce, established synthetic routes for other sulfamates provide a clear path for its synthesis and subsequent investigation. Its potential as a surfactant, and more significantly as a therapeutic agent, particularly in the context of steroid sulfatase inhibition, warrants further research. The protocols and workflows outlined in this guide provide a foundational framework for scientists and researchers to begin the exploration of dodecyl sulfamate's chemical properties and biological activities.

References

Unraveling the Enigmatic Mechanism of Action: Sulfamic Acid Dodecyl Ester

Disclaimer: Scientific literature explicitly detailing the mechanism of action of sulfamic acid dodecyl ester is exceptionally scarce. This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of structurally related compounds, namely the anionic surfactant sodium dodecyl sulfate (SDS) and various therapeutic sulfamate esters. The information provided herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for a yet-to-be-fully-elucidated compound.

Executive Summary

This compound, a molecule combining a long hydrophobic dodecyl chain with a polar sulfamate headgroup, is predicted to primarily function as a surfactant. Its mechanism of action is likely dominated by non-specific interactions with cellular membranes and proteins, leading to cell disruption and cytotoxicity. This is analogous to the known effects of sodium dodecyl sulfate (SDS). Additionally, the presence of the sulfamate moiety introduces the potential for more specific, targeted interactions, such as the inhibition of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. This dual-action potential makes this compound a compound of interest, warranting further investigation to delineate its precise biological activities.

Hypothesized Primary Mechanism of Action: Surfactant-Mediated Cytotoxicity

The structural similarity of this compound to sodium dodecyl sulfate suggests that its principal mechanism of action is that of an anionic surfactant. This activity is characterized by the disruption of biological membranes and the denaturation of proteins.

Interaction with Cellular Membranes

The amphipathic nature of this compound, possessing both a hydrophobic dodecyl tail and a hydrophilic sulfamate head, would drive its insertion into the lipid bilayers of cell membranes. This process is hypothesized to occur in a concentration-dependent manner, leading to a cascade of disruptive events:

-

Monomer Insertion: At low concentrations, individual molecules (monomers) of this compound insert into the outer leaflet of the cell membrane.

-

Membrane Destabilization: As the concentration increases, the accumulation of surfactant molecules disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.

-

Micelle Formation and Solubilization: At and above the critical micelle concentration (CMC), the surfactant molecules can form mixed micelles with membrane lipids, leading to the complete solubilization and lysis of the cell membrane.[1][2]

This disruption of membrane integrity results in the loss of cellular contents and ultimately leads to cell death.

Protein Denaturation

Anionic surfactants like SDS are well-known to be potent protein denaturants.[3][4] It is highly probable that this compound exhibits similar properties. The mechanism of protein denaturation by such surfactants involves:

-

Binding to the Protein Backbone: The hydrophobic dodecyl tail binds to the hydrophobic regions of proteins, while the negatively charged headgroup interacts with charged amino acid residues.

-

Unfolding of the Tertiary Structure: This binding disrupts the native three-dimensional conformation of the protein, leading to its unfolding and loss of biological function.[5][6]

The denaturation of essential enzymes and structural proteins would contribute significantly to the cytotoxic effects of this compound.

Hypothesized Secondary Mechanism of Action: Steroid Sulfatase Inhibition

The sulfamate group is a key pharmacophore in a class of drugs that act as irreversible inhibitors of steroid sulfatase (STS).[7][8][9] STS is an enzyme that plays a crucial role in the biosynthesis of active steroid hormones by removing a sulfate group from steroid precursors.[10] Inhibition of STS is a therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer.[11][12]

The proposed mechanism for STS inhibition by sulfamate-containing compounds involves the irreversible sulfamoylation of a formylglycine residue within the active site of the enzyme.[9] It is plausible that this compound could also act as an STS inhibitor, with the dodecyl chain potentially influencing its binding affinity and cellular uptake.

Quantitative Data from Related Compounds

Due to the lack of specific data for this compound, the following table summarizes the cytotoxic effects of various surfactants on normal human fibroblast cultures, providing a comparative context for potential surfactant-mediated toxicity.

| Surfactant | Class | LC50 (µg/mL) | Reference |

| Tween 80 | Non-ionic | > 1000 | [13] |

| Texapon N40 (Sodium Lauryl Ether Sulfate) | Anionic | ~100-200 | [13] |

| Tween 60 | Non-ionic | ~50-100 | [13] |

| Texapon K1298 (Sodium Lauryl Sulfate) | Anionic | ~20-50 | [13] |

| Triton X-100 | Non-ionic | ~10-20 | [13] |

| Benzethonium Chloride | Cationic | < 10 | [13] |

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effects of this compound on cultured cells.

Methodology (MTT Assay):

-

Cell Seeding: Plate cells (e.g., human fibroblasts, cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the LC50 value (the concentration that causes 50% cell death).[14]

Steroid Sulfatase Inhibition Assay

Objective: To assess the inhibitory activity of this compound on the STS enzyme.

Methodology (In Vitro Assay):

-

Enzyme Preparation: Use a purified or recombinant human STS enzyme.

-

Substrate: Utilize a suitable substrate, such as 4-methylumbelliferyl sulfate (4-MUS) or estrone-3-sulfate (E1S).

-

Inhibition Assay:

-

Pre-incubate the STS enzyme with various concentrations of this compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a specific time at an optimal temperature (e.g., 37°C).

-

Stop the reaction.

-

-

Detection:

-

If using 4-MUS, measure the fluorescence of the product, 4-methylumbelliferone.

-

If using E1S, the product estrone can be quantified using techniques like HPLC or radioimmunoassay.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration that causes 50% inhibition of the enzyme activity).

Visualizations

Signaling Pathway Diagrams

Caption: Hypothesized mechanism of surfactant-mediated cytotoxicity of this compound.

Caption: Hypothesized mechanism of steroid sulfatase (STS) inhibition by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for determining the cytotoxicity of this compound.

Conclusion and Future Directions

The mechanism of action of this compound remains to be experimentally determined. Based on its chemical structure, a dual mechanism is proposed: a primary, non-specific cytotoxicity driven by its surfactant properties, and a potential secondary, more specific activity as an inhibitor of steroid sulfatase. Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Key areas of investigation should include determining its critical micelle concentration, quantifying its effects on membrane integrity and protein conformation, and assessing its inhibitory potency against steroid sulfatase and other potential enzymatic targets. Such studies are essential to fully characterize the pharmacological profile of this compound and to evaluate its potential for therapeutic development.

References

- 1. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure.au.dk [pure.au.dk]

- 5. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are STS inhibitors and how do they work? [synapse.patsnap.com]

- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Sulfamates and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Safety and Handling of Sulfamic Acid Dodecyl Ester

Disclaimer: Specific safety and toxicological data for sulfamic acid dodecyl ester is limited in publicly available literature. The following guide is based on data for structurally related compounds, namely sulfamic acid and sodium dodecyl sulfate (SDS), a well-studied anionic surfactant with the same C12 alkyl chain. This information should be used as a precautionary guide, and a comprehensive, substance-specific risk assessment should be conducted before handling this compound.

This technical guide provides a comprehensive overview of the known safety and handling considerations for this compound. It is intended for researchers, scientists, and professionals in drug development who may work with this or similar chemical entities. The guide synthesizes available data on related compounds to offer the best available knowledge on safe handling, potential hazards, and emergency procedures.

Chemical Identification and Physical Properties

This compound, also known as dodecyl sulfamate, is the ester formed from sulfamic acid and dodecanol. Due to the limited availability of experimental data for this specific compound, the following table includes predicted properties for this compound and experimentally determined properties for the related compounds, sulfamic acid and sodium dodecyl sulfate.

Table 1: Physical and Chemical Properties

| Property | This compound (Predicted) | Sulfamic Acid | Sodium Dodecyl Sulfate (SDS) |

| Synonyms | Dodecyl Sulfamate | Amidosulfonic acid, Aminosulfonic acid | Sodium Lauryl Sulfate (SLS) |

| CAS Number | 4105-64-0[1] | 5329-14-6[2][3][4] | 151-21-3[4] |

| Molecular Formula | C₁₂H₂₇NO₃S | H₃NO₃S | C₁₂H₂₅NaO₄S |

| Molecular Weight | 265.41 g/mol | 97.09 g/mol [5] | 288.38 g/mol |

| Appearance | Not available | White crystalline solid[2] | White to off-white powder or crystals |

| Boiling Point | 366.9±25.0 °C[1] | Decomposes | Not available |

| Melting Point | Not available | 205 °C (decomposes)[3][5] | 204-207 °C[6] |

| Density | 1.029±0.06 g/cm³[1] | 2.15 g/cm³ | 1.1 g/cm³ |

| Solubility in Water | Not available | Soluble | 150 g/L at 20 °C |

| pKa | 9.40±0.70[1] | 1.0 | Not applicable |

Toxicological Data

No specific toxicological studies for this compound were found. The data below for sulfamic acid and sodium dodecyl sulfate can provide an indication of the potential hazards. Alkyl sulfates, as a class, generally exhibit low acute toxicity.[7][8] Their primary hazards are skin and eye irritation due to their surfactant properties.[2]

Table 2: Toxicological Profile of Related Compounds

| Toxicological Endpoint | Sulfamic Acid | Sodium Dodecyl Sulfate (SDS) |

| Acute Oral Toxicity (LD50) | 3160 mg/kg (Rat)[5] | 1288 mg/kg (Rat) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Causes skin irritation.[3][6] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[5] | Causes serious eye damage.[3][6] |

| Respiratory/Skin Sensitization | Not classified as a sensitizer.[6] | The sodium salt of dodecyl sulfate has been reported to cause pulmonary sensitization.[6] |

| Germ Cell Mutagenicity | Not classified as a mutagen.[6] | Negative in Ames test and in vitro mammalian cell gene mutation test.[6] |

| Carcinogenicity | Not classified as a carcinogen.[3][6] | No component is identified as a probable, possible or confirmed human carcinogen by IARC.[3][6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[9] | May cause respiratory irritation.[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | The substance is toxic to lungs and mucous membranes.[5] | Not classified.[6] |

Hazard Identification and GHS Classification

A substance-specific GHS classification for this compound is not available. Based on the data for sulfamic acid and SDS, the following hazards should be anticipated.

Potential Hazards:

-

Skin Irritation/Corrosion: Likely to be a skin irritant and may cause severe burns upon prolonged contact, similar to sulfamic acid.

-

Eye Damage: High potential for serious eye irritation or damage.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Aquatic Toxicity: May be harmful to aquatic life.

A logical workflow for assessing and communicating these potential hazards is presented below.

References

- 1. westliberty.edu [westliberty.edu]

- 2. epa.gov [epa.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. 4adi.com [4adi.com]

- 5. carlroth.com [carlroth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanbio.com [americanbio.com]

Stability and Degradation of Dodecyl Sulfamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of dodecyl sulfamate. Drawing upon available data for dodecyl sulfamate and structurally related compounds, such as sodium dodecyl sulfate (SDS) and other alkyl sulfamates, this document outlines the key factors influencing its chemical and biological breakdown. The guide is intended to be a valuable resource for professionals in drug development and research, offering insights into the molecule's stability profile, degradation pathways, and the methodologies used for its assessment.

Chemical Stability: Hydrolysis

The primary pathway for the chemical degradation of dodecyl sulfamate in aqueous environments is hydrolysis. This process is significantly influenced by pH and temperature.

Influence of pH

The hydrolysis of N-alkyl sulfamates is subject to specific acid catalysis, even under neutral and alkaline conditions.[1][2] The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack by water.

Table 1: pH-Dependent Hydrolysis Data for a Model N-Alkyl Sulfamate (N-neopentyl sulfamate)

| pH | Temperature (°C) | Observed Rate Constant (k_obs) | Reference |

| 0-7 | 200 | Specific acid catalyzed | [1] |

| 7 | 25 | 1 x 10⁻¹⁶ s⁻¹ (calculated) | [1][2] |

At a constant pH, the rate of hydrolysis of analogous compounds like sodium dodecyl sulfate has been shown to decrease with the addition of salts such as NaCl. This is attributed to a reduction in the concentration of protons at the micelle surface.[3]

Influence of Temperature

Temperature plays a crucial role in the rate of hydrolysis. As with most chemical reactions, an increase in temperature accelerates the degradation of alkyl sulfamates. The degradation of a model N-alkyl sulfamate has been observed to follow Arrhenius behavior, indicating a predictable relationship between temperature and the rate of hydrolysis.[1] For the analogous compound flutamide, activation energies for hydrolysis were calculated to be 79.4 kJ mol⁻¹ under acidic conditions and 52.0 kJ mol⁻¹ under alkaline conditions.[4]

Thermal Degradation

At elevated temperatures, dodecyl sulfamate is expected to undergo thermal decomposition. While specific studies on dodecyl sulfamate are limited, research on the thermal degradation of the structurally similar sodium dodecyl sulfate and other long-chain alkyl compounds provides insights into the potential degradation products.

Pyrolysis of n-dodecane, the alkyl chain of dodecyl sulfamate, between 200 and 400°C results in a variety of products, including n-alkanes, 1-alkenes, aldehydes, and dodecanol isomers.[5] Thermal degradation of aromatic poly(ether sulfone)s, which also contain sulfone linkages, shows the elimination of SO2 at temperatures above 450°C.[6]

Biodegradation

The primary route for the environmental degradation of dodecyl sulfamate is expected to be through microbial action. The biodegradation of the closely related sodium dodecyl sulfate is well-documented and provides a strong model for the likely fate of dodecyl sulfamate.

Microbial Degradation

A variety of microorganisms, particularly bacteria, are capable of degrading long-chain alkyl sulfates. Pseudomonas aeruginosa is a well-studied bacterium that efficiently degrades SDS.[7][8] The degradation process is typically initiated by an enzyme called alkyl sulfatase.

Table 2: Optimal Conditions for SDS Degradation by Pseudomonas aeruginosa MTCC 10311

| Parameter | Optimal Value | Reference |

| Temperature | 30°C | [8] |

| pH | 7.5 | [8] |

| SDS Concentration | 1500 ppm (96% degradation in 48h) | [8] |

Enzymatic Degradation and Signaling Pathways

The enzymatic degradation of sulfamates is carried out by a class of enzymes known as sulfatases (EC 3.1.6.-).[9] These enzymes catalyze the hydrolysis of sulfate esters, including the N-sulfate bond in sulfamates.[9]

The degradation pathway for analogous long-chain alkyl sulfates like SDS typically involves the following steps:

-

Initial Hydrolysis: An alkyl sulfatase cleaves the sulfate ester bond, releasing the dodecyl alcohol (dodecanol) and a sulfate ion.

-

Oxidation: The dodecanol is then oxidized to dodecanal and subsequently to dodecanoic acid.

-

β-Oxidation: The resulting fatty acid enters the β-oxidation pathway, where it is progressively shortened to yield acetyl-CoA, which can then enter central metabolic pathways.

The activity of sulfatases is crucial for the cellular metabolism and signaling. In mammals, sulfatases are involved in the degradation of glycosaminoglycans and the regulation of steroid hormones.[9] The extracellular sulfatases, SULF1 and SULF2, play a role in cell signaling by remodeling heparan sulfate proteoglycans, which are involved in growth factor signaling pathways like the TGF-β signaling pathway.[10][11]

Caption: Proposed biodegradation pathway of dodecyl sulfamate.

Experimental Protocols

This section outlines general experimental protocols for assessing the stability and degradation of dodecyl sulfamate. These protocols are based on established methods for similar compounds and can be adapted as needed.

Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[12][13]

Caption: Workflow for a forced degradation study.

Protocol:

-

Sample Preparation: Prepare solutions of dodecyl sulfamate in appropriate solvents (e.g., water, methanol).

-

Stress Conditions: Expose the samples to a range of stress conditions as outlined in the diagram above. Include a control sample stored under normal conditions.

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), to separate and identify the parent compound and its degradation products.[14][15][16][17]

-

Data Analysis: Quantify the amount of dodecyl sulfamate remaining and the amount of each degradation product formed over time. Determine the degradation rate constants and half-life under each stress condition.

Biodegradation Study

Biodegradation studies assess the susceptibility of a compound to microbial degradation.

Protocol:

-

Inoculum: Use a mixed microbial culture from a relevant environmental source (e.g., activated sludge, soil) or a pure culture of a known degrader strain (e.g., Pseudomonas aeruginosa).[7][8]

-

Test System: Set up flasks containing a mineral salts medium, the inoculum, and dodecyl sulfamate as the sole carbon source. Include a sterile control (no inoculum) and a positive control with a readily biodegradable substance (e.g., sodium benzoate).

-

Incubation: Incubate the flasks under aerobic conditions at a controlled temperature (e.g., 25-30°C) with shaking.

-

Sampling: Collect samples at regular intervals.

-

Analysis: Analyze the samples for the disappearance of dodecyl sulfamate using a suitable analytical method (e.g., HPLC). The formation of degradation products can also be monitored.

-

Data Evaluation: Calculate the percentage of biodegradation over time.

Environmental Fate

The environmental fate of dodecyl sulfamate is expected to be similar to that of sodium dodecyl sulfate, which is considered to be readily biodegradable and not persistent in the environment.[18] Its degradation in sewage treatment plants is expected to be high, with any remaining compound likely adsorbing to sludge. Due to its expected rapid degradation, long-range environmental transport is unlikely.

Conclusion

Dodecyl sulfamate is susceptible to both chemical and biological degradation. Hydrolysis is the primary chemical degradation pathway, with the rate being highly dependent on pH and temperature. Biodegradation, mediated by microorganisms expressing sulfatase enzymes, is expected to be the most significant route of degradation in the environment. The information presented in this guide, including the stability data of analogous compounds and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals working with dodecyl sulfamate. Further studies focused specifically on dodecyl sulfamate are warranted to establish its precise stability profile and degradation kinetics.

References

- 1. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdeaamcollege.s3.us-east-2.amazonaws.com [pdeaamcollege.s3.us-east-2.amazonaws.com]

- 8. Biodegradation of anionic surfactant, sodium dodecyl sulphate by Pseudomonas aeruginosa MTCC 10311 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfation pathways from red to green - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medcraveonline.com [medcraveonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-performance liquid chromatographic separation and tandem mass spectrometric identification of breakdown products associated with the biological hydrolysis of a biomedical polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fate and effects of the surfactant sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dodecyl Sulfamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dodecyl sulfamate, also known as sulfamic acid dodecyl ester. Due to a lack of specific quantitative solubility data in publicly available literature for dodecyl sulfamate, this guide furnishes solubility data for the closely related and structurally similar compound, sodium dodecyl sulfate (SDS). This information serves as a valuable proxy for understanding the solubility characteristics of long-chain alkyl sulfates. Furthermore, this guide details a standard experimental protocol for determining solubility, empowering researchers to ascertain the precise solubility of their compounds of interest.

Understanding the Compound

Dodecyl sulfamate is the ester formed from dodecyl alcohol and sulfamic acid. It belongs to the class of organic compounds known as sulfamates. Its structure, featuring a long alkyl chain (dodecyl group) and a polar sulfamate group, imparts amphiphilic properties, suggesting it will have varying degrees of solubility in different organic solvents.

Solubility of Structurally Related Compounds: Sodium Dodecyl Sulfate (SDS)

Sodium dodecyl sulfate is a well-studied anionic surfactant with a similar 12-carbon alkyl chain. Its solubility provides insights into how a long-chain alkyl sulfate might behave in various organic solvents. The following table summarizes the available solubility data for SDS in selected organic solvents.

| Solvent | Chemical Formula | Solubility of Sodium Dodecyl Sulfate (SDS) | Temperature (°C) | Reference |

| Methanol | CH₃OH | Soluble | 25 | [1] |

| Ethanol | C₂H₅OH | Slightly Soluble | Not Specified | [2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Good Solvent (≥5 mg/mL) | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Good Solvent (≥5 mg/mL) | Not Specified | [3] |

| Acetone | CH₃COCH₃ | Antisolvent (lowers solubility in water) | 25 | [3] |

| Acetonitrile | CH₃CN | Antisolvent (lowers solubility in water) | Not Specified | [2] |

| Chloroform | CHCl₃ | Insoluble | Not Specified | [4] |

| Ether | (C₂H₅)₂O | Insoluble | Not Specified | [4] |

Note: "Good Solvent" indicates a solubility of at least 5 mg/mL. "Antisolvent" indicates that the addition of this solvent to an aqueous solution of SDS will decrease its solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility method, also known as the shake-flask method, is a robust and widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6]

Objective: To determine the saturation concentration of dodecyl sulfamate in a specific organic solvent at a controlled temperature.

Materials:

-

Dodecyl sulfamate (solid)

-

Organic solvent of interest (e.g., ethanol, methanol, acetone)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid dodecyl sulfamate to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.[5]

-

Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[7] The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.[5]

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of dodecyl sulfamate in the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the solubility of dodecyl sulfamate in the organic solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination method.

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. Use of detergents and high contents of organic solvents for simultaneous quantitation of ionic and nonionic drugs by electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. 2.3. Equilibrium Solubility Measurement [bio-protocol.org]

An In-depth Technical Guide on the Critical Micelle Concentration of Dodecyl Sulfamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dodecyl Sulfamate and its Physicochemical Properties

Dodecyl sulfamate is an anionic surfactant that shares structural similarities with the widely studied sodium dodecyl sulfate (SDS). It possesses a 12-carbon hydrophobic alkyl chain (dodecyl) and a polar sulfamate headgroup (-NHSO3H). The presence of the amino group adjacent to the sulfate moiety differentiates it from SDS and can influence its physicochemical properties, including its aggregation behavior in solution. The critical micelle concentration is a fundamental parameter that dictates the concentration at which individual surfactant molecules (unimers) self-assemble into organized aggregates known as micelles.[1][2][3] This transition is accompanied by abrupt changes in various physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1][2]

Understanding the CMC of dodecyl sulfamate is crucial for its application in various fields, including drug delivery, where micelles can encapsulate poorly soluble drugs, and in the formulation of detergents and emulsifiers.

The Critical Micelle Concentration (CMC)

The CMC is defined as the concentration of a surfactant above which micelles are spontaneously formed.[2][3] Below the CMC, surfactant molecules exist predominantly as monomers and tend to adsorb at interfaces, leading to a significant decrease in surface tension.[1] Once the interface is saturated, any further increase in surfactant concentration leads to the formation of micelles in the bulk phase.[3] At concentrations above the CMC, the monomer concentration remains relatively constant, and the surface tension of the solution also plateaus.[1][2]

The value of the CMC is influenced by several factors:

-

Structure of the Surfactant: The length of the hydrophobic tail, the nature of the polar headgroup, and the presence of any branching or unsaturation in the alkyl chain can significantly impact the CMC.[4]

-

Temperature: The effect of temperature on the CMC of ionic surfactants can be complex, often showing a minimum value at a specific temperature.[5]

-

Presence of Electrolytes: The addition of salts to a solution of an ionic surfactant generally decreases the CMC. The counterions from the salt can shield the electrostatic repulsion between the ionic headgroups, favoring micelle formation at lower concentrations.

-

Organic Additives: The presence of organic molecules can either increase or decrease the CMC depending on their nature and interaction with the surfactant molecules.

Synthesis of Dodecyl Sulfamate

A common method for the synthesis of alkyl sulfamates involves the reaction of an alcohol with a sulfamoylating agent. For dodecyl sulfamate, this can be achieved by reacting dodecanol with a suitable sulfamoyl chloride in the presence of a base to neutralize the liberated hydrochloric acid.

A general synthetic scheme is as follows:

Reactants:

-

Dodecanol (CH3(CH2)11OH)

-

Sulfamoyl chloride (H2NSO2Cl)

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

Procedure:

-

Dodecanol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

The base is added to the solution.

-

A solution of sulfamoyl chloride in the same solvent is added dropwise to the cooled dodecanol solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction mixture is then washed with water and brine to remove the salt of the base and any unreacted starting materials.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude dodecyl sulfamate.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocols for the Determination of the CMC

Several techniques can be employed to determine the CMC of a surfactant.[6][7] The choice of method depends on the nature of the surfactant and the available instrumentation. For an anionic surfactant like dodecyl sulfamate, tensiometry and conductometry are highly suitable methods. Fluorescence spectroscopy offers a very sensitive alternative.

Surface Tensiometry

This is a classic and widely used method for CMC determination.[7][8] It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[1][2]

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of dodecyl sulfamate in deionized water is prepared.

-

Preparation of Dilutions: A series of solutions with decreasing concentrations of dodecyl sulfamate are prepared by serial dilution of the stock solution. It is crucial to prepare a sufficient number of concentrations both below and above the expected CMC.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). The measurements should be performed at a constant temperature.

-

Data Analysis: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C). The resulting plot will show two linear regions with different slopes. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[7]

Diagram of the Experimental Workflow for Surface Tensiometry

Caption: Workflow for CMC determination using surface tensiometry.

Conductometry

This method is suitable for ionic surfactants like dodecyl sulfamate.[6] It is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases almost linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is significantly lower because the newly formed micelles have a lower mobility than the free surfactant ions.

Methodology:

-

Preparation of Solutions: A series of dodecyl sulfamate solutions of varying concentrations are prepared in deionized water.

-

Conductivity Measurement: The specific conductance of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: The specific conductance is plotted against the surfactant concentration. The plot will show two linear segments with different slopes. The CMC is the concentration at the point of intersection of these two lines.[7]

Diagram of the Experimental Workflow for Conductometry

Caption: Workflow for CMC determination using conductometry.

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[7] In an aqueous solution of a surfactant, pyrene will partition into the hydrophobic core of the micelles as they form. This change in the microenvironment of the pyrene molecule leads to a change in its fluorescence emission spectrum, which can be used to determine the CMC.[7]

Methodology:

-

Preparation of Probe Solution: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared.

-

Preparation of Surfactant Solutions: A series of dodecyl sulfamate solutions are prepared. A small, constant amount of the pyrene stock solution is added to each surfactant solution, ensuring the final concentration of the organic solvent is very low.

-

Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded upon excitation at a suitable wavelength (e.g., 334 nm for pyrene).

-

Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is plotted against the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.

Diagram of the Logical Relationship in Fluorescence Spectroscopy for CMC Determination

Caption: Logical flow of fluorescence-based CMC determination.

Data Presentation and Expected Values

The following table presents the well-established CMC of SDS and a hypothetical, expected range for dodecyl sulfamate, along with the conditions under which these values would be determined.

| Surfactant | Chemical Formula | Method | Temperature (°C) | Solvent | CMC (mM) |

| Sodium Dodecyl Sulfate (SDS) | CH3(CH2)11OSO3Na | Tensiometry | 25 | Deionized Water | 8.2 |

| Dodecyl Sulfamate (Hypothetical) | CH3(CH2)11NHSO3H | Tensiometry | 25 | Deionized Water | 7 - 10 |

| Sodium Dodecyl Sulfate (SDS) | CH3(CH2)11OSO3Na | Conductometry | 25 | Deionized Water | 8.3 |

| Dodecyl Sulfamate (Hypothetical) | CH3(CH2)11NHSO3H | Conductometry | 25 | Deionized Water | 7 - 10 |

The following table illustrates how data from a surface tension experiment for determining the CMC of dodecyl sulfamate would be presented.

| Concentration of Dodecyl Sulfamate (mM) | log(Concentration) | Surface Tension (mN/m) |

| 0.1 | -1.00 | 70.5 |

| 0.5 | -0.30 | 62.1 |

| 1.0 | 0.00 | 55.3 |

| 2.0 | 0.30 | 48.7 |

| 4.0 | 0.60 | 42.1 |

| 6.0 | 0.78 | 38.5 |

| 8.0 | 0.90 | 37.2 |

| 10.0 | 1.00 | 37.0 |

| 12.0 | 1.08 | 36.9 |

| 15.0 | 1.18 | 36.9 |

Conclusion

While a definitive critical micelle concentration for dodecyl sulfamate has yet to be established in the scientific literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. Researchers and drug development professionals can utilize the described methods of surface tensiometry, conductometry, and fluorescence spectroscopy to accurately measure the CMC of this and other novel surfactants. The provided workflows and data presentation formats offer a standardized approach to such investigations. Understanding the CMC is a critical first step in harnessing the full potential of dodecyl sulfamate in various scientific and industrial applications.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. nanoscience.com [nanoscience.com]

- 4. Sulfamate synthesis by amination [organic-chemistry.org]

- 5. Fate and effects of the surfactant sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. journals.stmjournals.com [journals.stmjournals.com]

Sulfamic Acid Dodecyl Ester: A Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulfamic acid dodecyl ester, a molecule of increasing interest in the field of drug development. This document details its synthesis, chemical properties, and potential therapeutic applications, with a focus on its role as an enzyme inhibitor. Experimental methodologies and quantitative data from relevant literature are presented to facilitate further research and development.

Chemical Properties and Synthesis

This compound, also known as dodecyl sulfamate, is the ester formed from dodecanol and sulfamic acid. While specific experimental data for the pure compound is limited in publicly available literature, its properties can be inferred from related compounds and general chemical principles.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Sodium Dodecyl Sulfate | Dodecanol | Sulfamic Acid |

| CAS Number | 4105-64-0 | 151-21-3 | 112-53-8[1] | 5329-14-6 |

| Molecular Formula | C₁₂H₂₇NO₃S | C₁₂H₂₅NaO₄S | C₁₂H₂₆O[1] | H₃NO₃S |

| Molecular Weight | 265.41 g/mol | 288.38 g/mol | 186.34 g/mol [1] | 97.09 g/mol |

| Boiling Point | 366.9±25.0 °C (Predicted) | Decomposes | 259 °C | Decomposes at 205 °C |

| Density | 1.029±0.06 g/cm³ (Predicted) | 1.01 g/cm³ | 0.831 g/cm³ | 2.15 g/cm³ |

| pKa | 9.40±0.70 (Predicted) | Not applicable | Not applicable | 1.0 |

Synthesis

The synthesis of this compound can be achieved through the direct reaction of dodecanol with sulfamic acid. This reaction is a type of sulfation.

This protocol is adapted from a patented method for the sulfation of secondary alcohols using sulfamic acid.[2]

Materials:

-

Dodecanol

-

Sulfamic acid

-

Optional: Amide catalyst (e.g., urea)

-

Solvent (optional, e.g., a high-boiling point, non-reactive solvent)

-

Diethanolamine (for neutralization)

-

Ethanol-water mixture (for dilution)

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, combine dodecanol and a stoichiometric amount of sulfamic acid. An amide catalyst can be added to improve the reaction rate.[3]

-

Heat the mixture to a temperature between 95-130°C.[2]

-

Maintain the reaction at this temperature for several hours (e.g., 3 hours) with continuous stirring. The reaction progress can be monitored by titrating for the consumption of free acid.[3]

-

After the reaction is complete, cool the mixture.

-

Neutralize the product by adding diethanolamine until the mixture is alkaline to litmus paper.[2]

-

Dilute the final product with an ethanol-water mixture for easier handling and analysis.[2]

Yield: A yield of 91.3% has been reported for a similar reaction involving a mixture of dodecanols.[2]

Characterization

The characterization of this compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH₂ | ~4.1 (triplet) | ~68 |

| β-CH₂ | ~1.7 (quintet) | ~32 |

| -(CH₂)₉- | ~1.2-1.4 (multiplet) | ~29-30 |

| Terminal CH₃ | ~0.9 (triplet) | ~14 |

| NH₂ | Broad singlet, variable position | Not applicable |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Data for SDS in CD₃OD shows the α-CH₂ protons at δ = 4.02 ppm and the terminal CH₃ protons at δ = 0.94 ppm.[4]

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this type of compound. The expected molecular ion peak [M+H]⁺ would be at m/z 266.4.

Applications in Drug Development

Sulfamate-containing molecules have emerged as a significant class of therapeutic agents, particularly as enzyme inhibitors.[5] Their applications span various fields, including oncology and infectious diseases.[6][7]

Enzyme Inhibition: Steroid Sulfatase (STS)

A promising area of application for this compound is in the inhibition of steroid sulfatase (STS). STS is a crucial enzyme in the biosynthesis of active steroid hormones and is a validated target in hormone-dependent cancers such as breast and prostate cancer.[8][9][10]

Sulfamate-containing inhibitors are often mechanism-based, irreversible inhibitors of STS.[10] The proposed mechanism involves the sulfamate group mimicking the natural sulfate substrate. The enzyme's active site catalyzes the transfer of the sulfamoyl group to a catalytic residue, leading to the irreversible inactivation of the enzyme.

Caption: Proposed mechanism of steroid sulfatase (STS) inhibition by this compound.

Studies on various steroidal and non-steroidal sulfamates have provided insights into their structure-activity relationships as STS inhibitors. The presence of the sulfamate group is critical for activity.[11] The lipophilic alkyl chain, such as the dodecyl group, can enhance binding to the active site of the enzyme, potentially increasing potency. While specific IC₅₀ values for dodecyl sulfamate are not available, related sulfamate-containing compounds have shown high potency, with IC₅₀ values in the nanomolar and even picomolar range against STS.[8][11] For instance, estrone-3-O-sulfamate (EMATE) has an IC₅₀ of 65 pM in intact MCF-7 cells.[12]

Table 3: Inhibitory Activity of Selected Sulfamate Compounds against Steroid Sulfatase

| Compound | Target | Cell Line/Enzyme Source | IC₅₀ | Reference |

| Estrone-3-O-sulfamate (EMATE) | Estrone Sulfatase | Intact MCF-7 cells | 65 pM | [12] |

| 3,4-Dimethylcoumarin 3-O-sulfamate | Estrone Sulfatase | Intact MCF-7 cells | 30 nM | [11] |

| 3-O-sulfamate 17α-benzylestradiol | Estrone Sulfatase | Transfected 293 cells | 0.39 nM | [8] |

| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | Estrone Sulfatase | Transfected 293 cells | 0.15 nM | [8] |

| 3-O-sulfamate 17α-benzylestradiol | DHEAS Sulfatase | Transfected 293 cells | 4.1 nM | [8] |

| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | DHEAS Sulfatase | Transfected 293 cells | 1.4 nM | [8] |

Other Potential Applications

The sulfamate moiety has been incorporated into various drug candidates with diverse biological activities, including antiviral, antibacterial, and anticonvulsant properties.[5] The dodecyl chain of this compound could also facilitate its incorporation into drug delivery systems, such as micelles or liposomes, to improve the solubility and bioavailability of other therapeutic agents.

Conclusion

This compound is a molecule with significant potential in drug development, particularly as an inhibitor of steroid sulfatase for the treatment of hormone-dependent cancers. While further research is needed to fully characterize the compound and evaluate its biological activity, the existing literature on related sulfamate derivatives provides a strong rationale for its investigation. The straightforward synthesis and the known importance of the sulfamate pharmacophore make it an attractive candidate for further study by researchers and scientists in the pharmaceutical industry. The detailed methodologies and compiled data in this guide aim to serve as a valuable resource for advancing the exploration of this compound and its therapeutic potential.

References

- 1. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3395170A - Sulfation of secondary alcohls - Google Patents [patents.google.com]

- 3. US2452943A - Catalyzed sulfamic acid sulfation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfamates and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of urease inhibitory effect of sulfamate derivatives: Biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 11. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on Dodecyl Diethylsulfamate (CAS 66027-87-0)

Disclaimer: Publicly available scientific literature and toxicological data on Dodecyl diethylsulfamate (CAS 66027-87-0) are exceedingly scarce. This guide summarizes the available physicochemical data and provides a framework for potential properties and experimental evaluation based on related chemical classes, such as long-chain alkyl sulfates and other sulfamate derivatives. The information regarding biological activity and experimental protocols should be interpreted as a general guide for a compound of this nature, rather than a reflection of established knowledge for Dodecyl diethylsulfamate specifically.

Introduction

Dodecyl diethylsulfamate is a chemical compound with the CAS number 66027-87-0. Structurally, it is the dodecyl ester of diethylsulfamic acid. Its long alkyl chain suggests surfactant properties, which are common for molecules with both hydrophobic (the dodecyl chain) and hydrophilic (the diethylsulfamate group) moieties. While specific applications and biological effects of this compound are not well-documented, the broader class of sulfamate-containing molecules has garnered interest in medicinal chemistry for a range of biological activities.[1] This document aims to provide a comprehensive overview of the known properties of Dodecyl diethylsulfamate and to propose a roadmap for its further investigation.

Physicochemical Properties

The fundamental physicochemical properties of Dodecyl diethylsulfamate are summarized in the table below. This information is critical for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 66027-87-0 | [2] |

| Molecular Formula | C₁₆H₃₅NO₃S | [2] |

| Molecular Weight | 321.52 g/mol | [3] |

| IUPAC Name | dodecyl N,N-diethylsulfamate | [4] |

| Synonyms | Dodecyl diethylsulphamate; EINECS 266-071-7 | [3] |

| Predicted XlogP | 5.9 | [4] |

| Predicted Collision Cross Section ([M+H]⁺) | 181.7 Ų | [4] |

Potential Pharmacological and Biological Activities

Specific pharmacological data for Dodecyl diethylsulfamate is not available. However, based on its structural features, several potential activities can be hypothesized, drawing parallels with related compounds.

-

Surfactant Activity: The amphiphilic nature of the molecule strongly suggests it will act as a surfactant. Surfactants are widely used in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs.[5] They can also exhibit inherent biological activities, including antimicrobial properties.[6] The toxicity of surfactants is a critical consideration, with cationic surfactants generally being more toxic than anionic or non-ionic ones.[7]

-

Sulfamate Moiety: The sulfamate group is present in several approved drugs and clinical candidates.[1][8] For instance, topiramate is a well-known antiepileptic drug containing a sulfamate moiety.[9] Sulfamate derivatives have been investigated as inhibitors of carbonic anhydrase and steroid sulfatase, the latter being a target in hormone-dependent cancers.[1][8] It is plausible that Dodecyl diethylsulfamate could interact with these or other enzymes, although this would require experimental validation.

Proposed Experimental Protocols

To elucidate the properties of Dodecyl diethylsulfamate, a systematic experimental evaluation is necessary. The following are detailed methodologies for key experiments that would be conducted.

4.1. In Vitro Cytotoxicity Assessment

-

Objective: To determine the concentration-dependent toxicity of Dodecyl diethylsulfamate against relevant cell lines.

-

Methodology:

-

Cell Culture: Human cell lines, such as HEK293 (for general toxicity), HaCaT (keratinocytes, for skin irritation potential), and a cancer cell line panel (e.g., NCI-60) would be cultured under standard conditions (e.g., 37°C, 5% CO₂ in appropriate media).

-

Compound Treatment: Cells would be seeded in 96-well plates and allowed to adhere overnight. A serial dilution of Dodecyl diethylsulfamate would then be added to the wells.

-

Viability Assay: After a 24 or 48-hour incubation period, cell viability would be assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[10] The absorbance is read using a plate reader, and the results are used to calculate the IC₅₀ (half-maximal inhibitory concentration).

-

Membrane Integrity Assay: To assess for membrane damage, a lactate dehydrogenase (LDH) release assay would be performed on the cell culture supernatant.[7]

-

4.2. Antimicrobial Activity Screening

-

Objective: To evaluate the potential bacteriostatic or bactericidal properties of Dodecyl diethylsulfamate.

-

Methodology:

-

Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, would be used.

-

Broth Microdilution Assay: The minimum inhibitory concentration (MIC) would be determined using the broth microdilution method according to CLSI guidelines. Briefly, serial dilutions of the compound are prepared in a 96-well plate with bacterial inoculum. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

-

Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bactericidal, aliquots from the wells with no visible growth in the MIC assay are plated on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

4.3. Carbonic Anhydrase and Steroid Sulfatase Inhibition Assays

-

Objective: To investigate if Dodecyl diethylsulfamate inhibits enzymes known to be targets of other sulfamate-containing compounds.

-

Methodology:

-

Carbonic Anhydrase (CA) Inhibition: A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate by purified human CA isoforms (e.g., CA II) would be used.[9] The inhibition of enzyme activity by the compound would be measured spectrophotometrically.

-

Steroid Sulfatase (STS) Inhibition: A cell-based or cell-free assay using a radiolabeled or fluorescent substrate (e.g., estrone-3-sulfate) would be employed. The inhibition of the conversion of the substrate to its desulfated product would be quantified.[8]

-

Mandatory Visualizations

The following diagrams illustrate generalized workflows for the characterization of a novel chemical entity like Dodecyl diethylsulfamate.

Caption: General experimental workflow for the initial characterization of a novel compound.

Caption: Hypothetical mechanism of action investigation for Dodecyl diethylsulfamate.

Conclusion

Dodecyl diethylsulfamate (CAS 66027-87-0) is a compound for which there is a significant lack of publicly available scientific data. Based on its chemical structure, it is predicted to have surfactant properties. The presence of a sulfamate moiety suggests that it could potentially interact with biological targets of known sulfamate-containing drugs. However, without experimental data, its pharmacological profile, mechanism of action, and safety remain unknown. The experimental protocols and workflows outlined in this document provide a clear path for the systematic investigation of this and other under-characterized chemical entities. Further primary research is essential to determine the true properties and potential applications of Dodecyl diethylsulfamate.

References

- 1. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sinfoochem.com [sinfoochem.com]

- 3. DODECYL DIETHYLSULFAMATE [drugfuture.com]

- 4. PubChemLite - Dodecyl diethylsulfamate (C16H35NO3S) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Alkyl Sulfates: Their Selective Bacteriostatic Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Sulfation of Dodecyl Alcohol with Sulfamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction of sulfamic acid with dodecyl alcohol, a critical process for the synthesis of ammonium dodecyl sulfate, a widely utilized anionic surfactant. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic exploration to support research and development in related fields.

Introduction

The reaction between sulfamic acid (H₃NSO₃) and dodecyl alcohol (CH₃(CH₂)₁₁OH), a primary fatty alcohol, is a direct sulfation process that yields ammonium dodecyl sulfate. This method is recognized for its milder reaction conditions compared to other sulfating agents like chlorosulfonic acid or oleum.[1] The resulting product, an ammonium alkyl sulfate, finds extensive application as a surfactant in various formulations. The reaction can be performed with or without a catalyst, although the use of catalysts such as urea can significantly improve reaction rates and yields.[1][2]

Reaction and Mechanism

The overall chemical equation for the reaction is as follows:

CH₃(CH₂)₁₁OH + H₃NSO₃ → CH₃(CH₂)₁₁OSO₃⁻NH₄⁺

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of sulfamic acid. In its zwitterionic form, sulfamic acid acts as the sulfating agent. The reaction is typically conducted at elevated temperatures to overcome the activation energy.[1] The use of a catalyst like urea is believed to facilitate the reaction, although the precise catalytic mechanism is not extensively detailed in the literature.[2][3]

Below is a diagram illustrating the proposed reaction pathway.

Quantitative Data

The following table summarizes the quantitative data gathered from various sources regarding the sulfation of alcohols with sulfamic acid. It is important to note that reaction conditions can significantly influence the outcomes.

| Parameter | Value | Conditions | Source(s) |

| Molar Ratio (Sulfamic Acid:Alcohol) | 1.05:1 (slight excess of sulfamic acid) | General industrial practice for alcohol sulfation. | [4] |

| Temperature Range | 90 - 150 °C | For the reaction of lauryl alcohol with sulfamic acid in the presence of an amide catalyst. | [3] |

| 110 - 160 °C | General procedure for sulfamic acid sulfation of alcohols. | [4] | |

| Reaction Time | 15 minutes to 3 hours | Dependent on catalyst and specific alcohol. For lauryl alcohol with a urea catalyst, reaction times are on the shorter end of this range. | [3] |

| Approximately 90 minutes | General procedure for sulfamic acid sulfation. | [4] | |

| Catalyst | Urea | Used to accelerate the reaction of sulfamic acid with alcohols. | [1][2][3] |

| Product Form | Ammonium Salt | The direct product of the reaction. | [1][4] |

| Reported Issues | Poor yields and dark-colored products | For uncatalyzed sulfation of long-chain primary alcohols. | [2] |

Experimental Protocols

The following are detailed experimental protocols for the uncatalyzed and catalyzed sulfation of dodecyl alcohol with sulfamic acid.

Uncatalyzed Sulfation of Dodecyl Alcohol

Materials:

-

Dodecyl alcohol (1-dodecanol)

-

Sulfamic acid

-

Nitrogen gas supply

-

Anhydrous ethanol (for purification)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer

-

Condenser

-

Inert gas inlet/outlet

Procedure:

-

In a clean and dry three-neck round-bottom flask, add dodecyl alcohol and a slight molar excess (e.g., 1.05 equivalents) of sulfamic acid.

-

Assemble the flask with a heating mantle, magnetic stirrer, thermometer, and condenser.

-

Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere.[4]

-

Heat the reaction mixture with stirring to a temperature between 110 °C and 160 °C.[4]

-

Maintain the reaction at this temperature for approximately 90 minutes to 2 hours. The reaction progress can be monitored by techniques such as titration of the remaining free acid.

-